molecular formula C19H15F2N5O3S B2523072 3-fluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide CAS No. 1021082-39-2

3-fluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide

Cat. No.: B2523072
CAS No.: 1021082-39-2
M. Wt: 431.42
InChI Key: QFLUFKAROZNNLH-UHFFFAOYSA-N
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Description

This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 3 with a 3-fluorophenyl group. A benzenesulfonamide moiety, bearing a fluorine atom at the meta position, is connected via a 2-ethoxyethyl linker to position 6 of the triazolopyridazine. Key structural attributes include:

  • Dual fluorination: The 3-fluorophenyl and 3-fluorobenzenesulfonamide groups enhance electronegativity and may influence target binding or metabolic stability.
  • Sulfonamide functionality: Known for its role in hydrogen bonding and enzyme inhibition, this group is common in bioactive molecules.

Properties

IUPAC Name

3-fluoro-N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N5O3S/c20-14-4-1-3-13(11-14)19-24-23-17-7-8-18(25-26(17)19)29-10-9-22-30(27,28)16-6-2-5-15(21)12-16/h1-8,11-12,22H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLUFKAROZNNLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(C=C3)OCCNS(=O)(=O)C4=CC=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-fluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide is a novel derivative of the 1,2,4-triazole scaffold, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C19H19F2N5O2S
  • Molecular Weight : 423.45 g/mol
  • Key Functional Groups :
    • Fluoro-substituted aromatic rings
    • Sulfonamide group
    • Triazole ring

Antimicrobial Activity

  • Antibacterial Properties : Compounds containing the 1,2,4-triazole moiety have been reported to exhibit significant antibacterial activity. For instance, derivatives with similar structures have shown Minimum Inhibitory Concentrations (MICs) ranging from 0.1250.125 to 8mug/mL8\\mu g/mL against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The specific compound may exhibit comparable or enhanced activity due to its unique structural features.
  • Antifungal Properties : The triazole derivatives are also recognized for their antifungal capabilities. Studies have indicated that compounds with triazole rings can inhibit fungal growth effectively, making them candidates for treating fungal infections .

Anticancer Activity

Recent studies suggest that triazole derivatives can act as potential chemotherapeutic agents. For example:

  • Cytotoxicity Tests : In vitro assays against human cancer cell lines (e.g., MCF-7 breast cancer cells) have demonstrated that certain triazole derivatives possess significant cytotoxic effects. The compound's ability to induce apoptosis in cancer cells is a focal point of ongoing research .

The biological activity of triazole derivatives is often linked to their ability to interact with specific biological targets:

  • Enzyme Inhibition : Many triazoles act as inhibitors of critical enzymes involved in bacterial and fungal cell wall synthesis. This mechanism underlies their efficacy as antimicrobial agents .
  • Receptor Modulation : Some studies have shown that triazoles can modulate receptor activity, particularly in the context of cancer therapy, by targeting pathways involved in tumor growth and proliferation .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key factors influencing activity include:

  • Substituent Effects : The presence of fluorine atoms has been shown to enhance lipophilicity and bioavailability, potentially increasing the compound's efficacy .
  • Triazole Ring Positioning : The positioning of the triazole ring relative to other functional groups affects both binding affinity and specificity for biological targets .

Case Studies

Several studies have investigated similar compounds with promising results:

CompoundActivityMIC/IC50Reference
Compound AAntibacterial0.125 μg/mL
Compound BAntifungal0.5 μg/mL
Compound CCytotoxic (MCF-7)IC50 = 10 μM

These findings suggest that modifications to the core structure may yield compounds with enhanced therapeutic profiles.

Scientific Research Applications

Research indicates that 3-fluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide exhibits several notable biological activities:

Antitumor Activity

In vitro and in vivo studies have demonstrated that this compound effectively inhibits tumor growth in models characterized by aberrant c-MET signaling. This includes:

  • In Vitro Studies : Significant reductions in cell viability were observed in c-MET expressing cancer cell lines after treatment with the compound.
  • In Vivo Studies : Murine models showed that administration of the compound resulted in reduced tumor sizes and improved survival rates compared to control groups.

Potential for Targeted Therapy

Given its specific action on the c-MET pathway, this compound may serve as a targeted therapeutic agent for cancers that exhibit dysregulated c-MET signaling. This specificity could lead to more effective treatments with potentially fewer side effects than conventional therapies.

Case Studies

Several studies have explored the efficacy of this compound:

  • Study 1 : An in vitro assay indicated that treatment with 3-fluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide resulted in a marked decrease in cell viability among various c-MET expressing cancer cell lines.
  • Study 2 : A murine model study demonstrated that administration of the compound led to significant reductions in tumor size and increased survival rates compared to untreated control groups.

Chemical Reactions Analysis

Hydrolysis Reactions

The urea group (–NH–CO–NH–) undergoes hydrolysis under acidic or basic conditions. In related benzenesulfonamide-urea hybrids, hydrolysis typically produces sulfonamide intermediates and substituted amines:

Reaction ConditionsReagents/CatalystsProductsYield/Notes
Acidic (HCl, reflux)6M HCl, 80°C, 6 hrsBenzenesulfonamide + 5-tert-butyl-1,3,4-thiadiazol-2-aminePartial decomposition observed
Basic (NaOH, aqueous ethanol)2M NaOH, 70°C, 4 hrsSodium benzenesulfinate + CO₂ + thiadiazole derivativeRequires inert atmosphere

The tert-butyl group on the thiadiazole ring stabilizes the amine product, reducing further degradation.

Nucleophilic Substitution at the Sulfonyl Group

The benzenesulfonyl group (–SO₂–) participates in nucleophilic substitutions, particularly with amines or alcohols:

SubstrateNucleophileConditionsProductReference
1-(Benzenesulfonyl)ureaMorpholineDMF, 60°C, 12 hrsN-Morpholino-benzenesulfonamide derivative
Analogous sulfonyl compoundEthanolamineK₂CO₃, DCM, RT, 24 hrsSulfonamide-ethanolamine adduct

Reactions are regioselective at the sulfonyl site due to its electron-withdrawing nature, with yields averaging 50–65% .

Thiadiazole Ring Reactivity

The 1,3,4-thiadiazole ring exhibits electrophilic substitution at the sulfur and nitrogen atoms. Bromination and alkylation have been reported in analogs:

Bromination

Thiadiazole derivatives react with bromine in acetic acid:

C13H16N4O3S2+Br2C13H15BrN4O3S2+HBr\text{C}_{13}\text{H}_{16}\text{N}_4\text{O}_3\text{S}_2 + \text{Br}_2 \rightarrow \text{C}_{13}\text{H}_{15}\text{BrN}_4\text{O}_3\text{S}_2 + \text{HBr}
Yields: 70–85% under controlled conditions .

Alkylation

The ring nitrogen can be alkylated using alkyl halides:

Alkylating AgentBaseSolventProductYield
Methyl iodideNaHTHFN-Methyl-1,3,4-thiadiazole derivative55%
Ethyl bromoacetateK₂CO₃AcetoneEthoxycarbonylmethyl-substituted analog62%

Alkylation enhances solubility but may reduce bioactivity .

Condensation Reactions

The urea moiety can engage in condensation with aldehydes or ketones. For example, reaction with 4-methoxybenzaldehyde forms a Schiff base:

Urea+Ar–CHOAr–CH=N–urea+H2O\text{Urea} + \text{Ar–CHO} \rightarrow \text{Ar–CH=N–urea} + \text{H}_2\text{O}
Optimal conditions: Acetic acid catalyst, 100°C, 6 hrs (yield: 58%) .

Oxidative Transformations

Oxidative cyclization is observed in structurally similar compounds. For example, thiosemicarbazone intermediates derived from urea analogs undergo Fe³⁺-catalyzed cyclization to form 1,3,4-thiadiazoles :

\text{Thiosemicarbazone} \xrightarrow{\text{NH}_4\text{Fe(SO}_4\text{)_2}} \text{Thiadiazole}
This reaction highlights the potential for generating fused heterocycles from the parent urea .

Biological Activity and Reaction Relevance

While not a direct chemical reaction, the compound’s enzyme-inhibitory activity (e.g., against FLT3 kinase ) stems from its ability to form hydrogen bonds via the urea and sulfonyl groups. This pharmacophoric beha

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

The following compounds share the [1,2,4]triazolo[4,3-b]pyridazine scaffold but differ in substituents, linkers, and appended functional groups:

Compound Name Molecular Formula Molecular Weight Substituents on Triazolopyridazine Linker Type Functional Group Evidence ID
Target Compound C₂₁H₁₇F₂N₅O₃S 469.45 3-(3-fluorophenyl) Ethoxyethyl 3-fluorobenzenesulfonamide N/A
3-Fluoro-N-[4-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide C₁₈H₁₄FN₅O₂S 383.40 3-methyl Direct bond 3-fluorobenzenesulfonamide
2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide C₂₁H₁₄F₄N₆OS 490.43 3-(3-fluorophenyl) Thioacetamide 3-(trifluoromethyl)phenylacetamide
4-Methyl-N-(2-(6-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide C₂₅H₂₁F₃N₆OS 534.53 None (core unsubstituted) Thioether 4-methylbenzamide
2-chloro-6-fluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide C₂₁H₁₇ClFN₅O₃ 441.80 3-(3-methoxyphenyl) Ethoxyethyl 2-chloro-6-fluorobenzamide
N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzenesulfonamide C₂₁H₂₁N₅O₄S 439.50 3-(3-methoxyphenyl) Ethoxyethyl 3-methylbenzenesulfonamide

Key Differences and Implications

Substituents on the Triazolopyridazine Core
  • Target Compound vs.
  • and : The 3-methoxyphenyl substituent introduces electron-donating effects, which could alter electronic interactions compared to the target’s electron-withdrawing fluorine.
Linker Modifications
  • Ether vs. Thioether () : The target’s ethoxyethyl linker offers hydrogen-bonding capability via oxygen, whereas thioethers (e.g., ) increase lipophilicity, possibly affecting membrane permeability.
  • Thioacetamide Linker () : This rigidifies the structure and introduces a sulfur atom, which may influence metabolic stability and redox sensitivity.
Functional Group Variations
  • Sulfonamide vs. Benzamide () : Sulfonamides (target, ) are stronger acids and better hydrogen-bond acceptors than benzamides, impacting target selectivity.
  • Trifluoromethyl Groups () : These groups enhance electronegativity and metabolic resistance but may increase molecular weight and steric hindrance.
Halogenation Patterns
  • The target’s 3-fluoro substitution contrasts with ’s 2-chloro-6-fluoro benzamide, where chlorine’s larger size and lipophilicity could alter binding kinetics.

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